molecular formula C14H12N2O2S3 B2375827 N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034606-10-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2375827
M. Wt: 336.44
InChI Key: VMFIORUTYGOSRG-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound containing two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, pyridine, and sulfonamide groups. The electronic properties of these groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the electronic properties of the thiophene, pyridine, and sulfonamide groups. For example, the nitrogen in the pyridine ring and the sulfur in the sulfonamide group could potentially act as nucleophiles in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could potentially increase the compound’s water solubility compared to compounds containing only hydrocarbon rings .

Scientific Research Applications

Antiproliferative Agents

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide and its derivatives have been explored for their potential as antiproliferative agents. Research by Bashandy et al. (2014) involved the synthesis of various sulfonamide derivatives, including those with pyridine and thiophene moieties, for evaluation against human breast cancer cell lines. Their findings indicated certain compounds had higher antiproliferative activity compared to known drugs like doxorubicin. This suggests a significant potential in cancer treatment research (Bashandy et al., 2014).

Environmental and Biological Sciences

Sulfonamides with pyridine and thiophene structures have been used in developing probes for detecting toxic benzenethiols and biologically active aliphatic thiols. Wang et al. (2012) designed a fluorescent probe that could discriminate thiophenols over aliphaticthiols, demonstrating its application in sensing thiophenols in environmental and biological sciences (Wang et al., 2012).

Synthesis Techniques

Efficient synthesis methods for producing sulfonamides with pyridine and thiophene moieties have been developed. Zhiyou et al. (2015) described a one-pot, water-promoted method for synthesizing biphenyl-4-sulfonamides, highlighting the importance of these compounds in various applications (Zhiyou et al., 2015).

Antibacterial Agents

Explorations into the antibacterial properties of sulfonamide derivatives, including those with pyridine and thiophene structures, have been conducted. Azab et al. (2013) synthesized new heterocyclic compounds containing sulfonamido moieties, demonstrating significant antibacterial activities (Azab et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIORUTYGOSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide

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